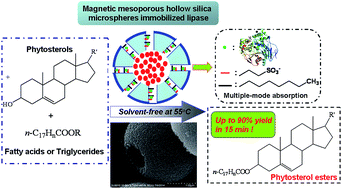A mixed-function-grafted magnetic mesoporous hollow silica microsphere immobilized lipase strategy for ultrafast transesterification in a solvent-free system†
RSC Advances Pub Date: 2015-05-07 DOI: 10.1039/C5RA05611J
Abstract
Although enzymatic catalysis is an attractive approach for the green synthesis of chemicals, it often suffers from low reactivity and poor stability during the reaction. In this study, lipase from Candida rugosa (CRL) was immobilized and stabilized on magnetically-separable, mixed-function-grafted, large pore mesostructured magnetic hollow mesoporous silica microspheres (MHMSS) by means of multiple-mode adsorption based on both hydrophobic and strong cation-exchange interactions. Benefiting from the hollow large mesoporous structure, ultrafast enzyme immobilization could be realized in 5 min, with a high loading of CRL (95.2 mg g−1). Stabilized CRL@MHMSS was successfully used for the ultrafast transesterification of phytosterol with fatty acids and triglycerides in a solvent-free system, which reached high conversions (≧90.9%) within 15 min at 55 °C. Magnetic separation of MHMSS facilitated the repeated usage of CRL@MHMSS for more than 50 successive reactions without damaging its catalytic activity. Its high activity and stability make the MHMSS immobilized enzyme an attractive catalyst for green synthesis in a solvent-free system.


Recommended Literature
- [1] One step urea assisted synthesis of polycrystalline Eu3+ doped KYP2O7 – luminescence and emission thermal quenching properties
- [2] Order–disorder phase transition of the subsurface cation vacancy reconstruction on Fe3O4(001)†
- [3] Notices
- [4] Female versus male biological identities of nanoparticles determine the interaction with immune cells in fish†
- [5] Recombinase amplified CRISPR enhanced chain reaction (RACECAR) for viral genome detection†
- [6] Solution-processable electrochromic materials and devices: roadblocks and strategies towards large-scale applications
- [7] Annual Report of the Council: March, 1965
- [8] Formation mechanism of ultra porous framework materials†
- [9] A novel molecular descriptor for highly efficient (ϕTADF > 90%) transition metal TADF Au(iii) complexes†
- [10] Retracted Article: Effect of temperature and large guest molecules on the C–H symmetric stretching vibrational frequencies of methane in structure H and I clathrate hydrates†










